3-(3-Bromo-5-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
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Overview
Description
3-(3-Bromo-5-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a complex organic compound that features a bromine and fluorine substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps starting from commercially available precursors. One common route involves the bromination and fluorination of a phenol derivative, followed by a series of reactions to introduce the hydroxy, methoxy, and methylpropanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups such as amines or ethers .
Scientific Research Applications
3-(3-Bromo-5-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluorophenol
- 3-Bromo-5-fluorophenylhydrazine
- 4-(3-Bromo-5-fluorophenyl)-N1,N1-diethyl-N3-methyl-1,3-butanediamine
Uniqueness
What sets 3-(3-Bromo-5-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13BrFNO3 |
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Molecular Weight |
306.13 g/mol |
IUPAC Name |
3-(3-bromo-5-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C11H13BrFNO3/c1-14(17-2)11(16)6-10(15)7-3-8(12)5-9(13)4-7/h3-5,10,15H,6H2,1-2H3 |
InChI Key |
NJFHCBGYENANOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC(C1=CC(=CC(=C1)Br)F)O)OC |
Origin of Product |
United States |
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